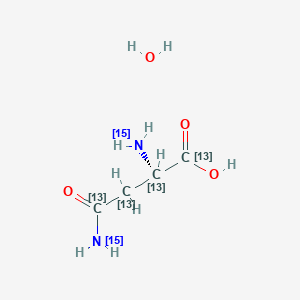
L-Asparagine-13C4, 15N2 Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine-13C4,15N2 (monohydrate) is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-13C4,15N2 (monohydrate) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Asparagine molecule. This can be achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the isotopes and the integrity of the L-Asparagine structure .
Industrial Production Methods
Industrial production of L-Asparagine-13C4,15N2 (monohydrate) involves large-scale synthesis using isotopically labeled starting materials. The process includes purification steps to achieve high isotopic purity and chemical purity. The final product is often characterized by techniques such as mass spectrometry and NMR to confirm the incorporation of the isotopes and the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
L-Asparagine-13C4,15N2 (monohydrate) can undergo various chemical reactions, including:
Oxidation: Conversion to aspartic acid.
Reduction: Formation of asparaginol.
Substitution: Replacement of the amide group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions include aspartic acid, asparaginol, and various substituted derivatives of L-Asparagine .
Aplicaciones Científicas De Investigación
L-Asparagine-13C4,15N2 (monohydrate) has a wide range of scientific research applications, including:
Mecanismo De Acción
L-Asparagine-13C4,15N2 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. It is involved in the synthesis of proteins and other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of asparagine within cells and tissues, providing insights into its metabolic role and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
L-Asparagine-13C4,15N2,d3 (monohydrate): A deuterium-labeled variant of L-Asparagine-13C4,15N2 (monohydrate).
L-Asparagine-13C4,15N2,d8: Another deuterium-labeled variant with additional deuterium atoms.
L-Asparagine-4-13C monohydrate: Labeled with carbon-13 at a specific position.
Uniqueness
L-Asparagine-13C4,15N2 (monohydrate) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, providing a comprehensive tool for studying metabolic pathways and protein interactions. This dual labeling offers more detailed information compared to single-labeled compounds .
Propiedades
Fórmula molecular |
C4H10N2O4 |
|---|---|
Peso molecular |
156.09 g/mol |
Nombre IUPAC |
(2S)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
Clave InChI |
RBMGJIZCEWRQES-KNBQNQHASA-N |
SMILES isomérico |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)[15NH2].O |
SMILES canónico |
C(C(C(=O)O)N)C(=O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


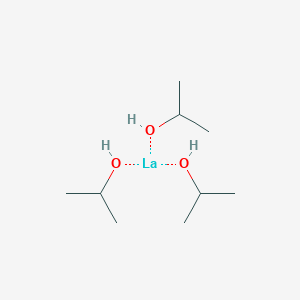
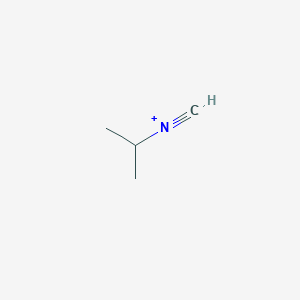
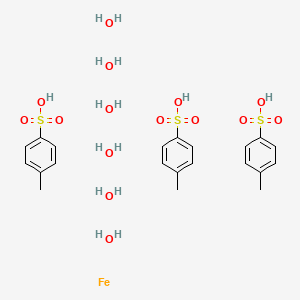
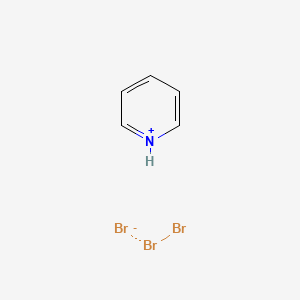
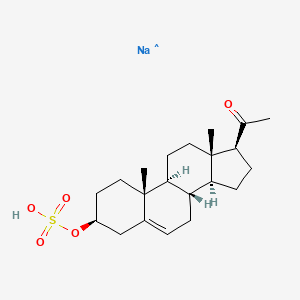
![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
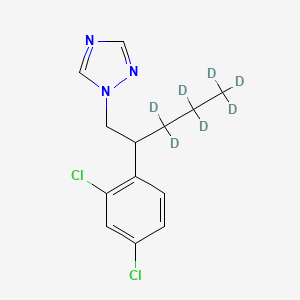

![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)
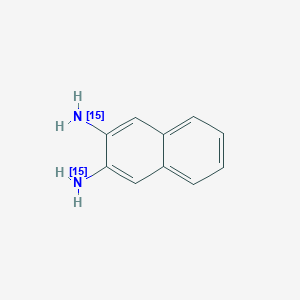

![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)
